氟奋乃静癸酸酯

描述

Fluphenazine undecanoate is a phenothiazine antipsychotic medicine used to treat psychotic disorders such as schizophrenia . It is a highly potent behavior modifier with a markedly extended duration of effect . It is administered through an intramuscular injection or subcutaneous injection .

Molecular Structure Analysis

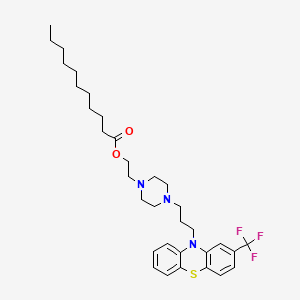

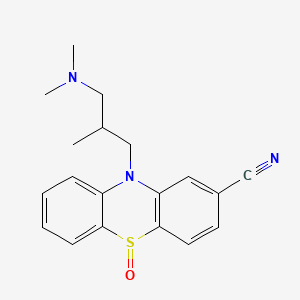

The molecular formula of Fluphenazine undecanoate is C33H46F3N3O2S . Its molecular weight is 605.326294 Da . The structure contains 88 bonds in total, including 44 non-H bonds, 13 multiple bonds, 16 rotatable bonds, 1 double bond, 12 aromatic bonds, 4 six-membered rings, 2 ten-membered rings, 1 ester (aliphatic), and 2 tertiary amines (aliphatic) .

Physical and Chemical Properties Analysis

Fluphenazine undecanoate is a clear, pale yellow solution for intramuscular or subcutaneous use providing 25 mg fluphenazine decanoate per mL in a sesame oil vehicle with 12 mg benzyl alcohol as a preservative . The half-life of Fluphenazine undecanoate is approximately 14 days .

科学研究应用

抗精神病治疗

氟奋乃静癸酸酯是一种第一代典型的吩噻嗪类抗精神病药 {svg_1}. 它可以口服或肌肉注射 (IM) {svg_2}. 该长效注射剂每四周注射一次,在全球范围内普遍用于治疗精神分裂症的阳性症状 {svg_3}.

D2受体拮抗剂

作为一种高效的抗精神病药,氟奋乃静癸酸酯是一种 D2 受体拮抗剂 {svg_4}. 这种作用往往会产生明显的锥体外系副作用 {svg_5}.

精神病治疗

氟奋乃静癸酸酯用于治疗精神病,如精神分裂症和双相情感障碍的躁狂期 {svg_6}. 它能有效治疗精神分裂症的阳性症状 {svg_7}.

稳定性指示方法

已经开发出一种新的稳定性指示高效液相色谱 (HPLC) 方法,用于测定氟奋乃静盐酸盐 (FPZ) 及其降解产物 {svg_8}. 该方法用于 FPZ 的强制降解试验,以检测其水解、氧化、光解和热降解 {svg_9}.

质量控制

HPLC 方法适用于片剂形式的氟奋乃静盐酸盐的质量控制以及稳定性指示研究 {svg_10}.

降解途径分析

作用机制

Target of Action

Fluphenazine undecanoate primarily targets post-synaptic dopaminergic D2 receptors in the brain, including those in the basal ganglia, cortical and limbic system . It also blocks α1 adrenergic receptors, muscarinic M1 receptors, and histaminergic H1 receptors .

Mode of Action

Fluphenazine undecanoate acts as an antagonist of these receptors, blocking their activity . This blockage of dopaminergic D2 receptors in the brain results in the depression of the release of hypothalamic and hypophyseal hormones . It is believed to depress the reticular activating system, thus affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .

Biochemical Pathways

The primary biochemical pathway affected by fluphenazine undecanoate is the dopaminergic pathway. By blocking D2 receptors, fluphenazine undecanoate disrupts the normal functioning of this pathway, leading to changes in various physiological processes such as basal metabolism, body temperature, and wakefulness .

Pharmacokinetics

Fluphenazine undecanoate is metabolized in the liver via the CYP2D6 pathway . The onset of action for the decanoate form is between 24 to 72 hours, with peak effects observed between 48 to 96 hours . The half-life of the decanoate form is approximately 14 days . These properties contribute to the prolonged duration of effect of fluphenazine undecanoate, making it suitable for long-term neuroleptic therapy .

Result of Action

The molecular and cellular effects of fluphenazine undecanoate’s action primarily involve changes in neurotransmitter activity. By blocking D2 receptors, fluphenazine undecanoate reduces dopaminergic activity, which can help manage symptoms of psychotic disorders . It can also lead to side effects related to reduced dopamine activity, such as extrapyramidal symptoms .

Action Environment

The action of fluphenazine undecanoate can be influenced by various environmental factors. For instance, the presence of other medications can affect its metabolism and efficacy. Inhibitors of CYP2D6 can potentially increase the levels of fluphenazine undecanoate, while inducers can decrease its levels . Additionally, factors such as patient age, liver function, and overall health status can also influence the drug’s action, efficacy, and stability .

安全和危害

Fluphenazine undecanoate can cause adverse reactions in some people. Common side effects may include drowsiness, headache, blurred vision, problems with balance or muscle movement, nausea, loss of appetite, constipation, swelling, weight changes, stuffy nose, dry mouth, or drooling . High doses or long-term use of fluphenazine can cause a serious movement disorder that may not be reversible . It is not approved for use in older adults with dementia-related psychosis .

生化分析

Biochemical Properties

Fluphenazine undecanoate interacts with various biomolecules in the body. Its primary mechanism of action is believed to be related to its ability to block dopamine receptors . This interaction with dopamine receptors is crucial in its role in managing psychotic disorders .

Cellular Effects

Fluphenazine undecanoate has significant effects on various types of cells and cellular processes. It influences cell function by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . This action depresses the release of hypothalamic and hypophyseal hormones, affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .

Molecular Mechanism

The molecular mechanism of action of fluphenazine undecanoate is primarily related to its ability to block dopamine receptors . By blocking these receptors, it inhibits the interaction of dopamine with these receptors, thereby reducing the symptoms of psychoses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of fluphenazine undecanoate change over time. For instance, in rat models, fluphenazine was detected in serum up to 14 days post-administration . The highest detected concentration of fluphenazine in serum was 1.4 ng/mL .

Dosage Effects in Animal Models

The effects of fluphenazine undecanoate vary with different dosages in animal models. For instance, systemic fluphenazine effectively attenuated mechanical allodynia in rat neuropathic pain models at doses (0.03–0.3 mg/kg) .

Metabolic Pathways

Fluphenazine undecanoate is involved in various metabolic pathways. The cytochrome P450 pathways and effects of inhibitors and inducers are less well studied than for other first-generation antipsychotics .

Transport and Distribution

Fluphenazine undecanoate is transported and distributed within cells and tissues. It is extensively metabolized, undergoing “first-pass” metabolism by the liver, and is excreted in both urine and feces .

Subcellular Localization

The subcellular localization of fluphenazine undecanoate is primarily in the brain regions, where it is 10- to 27-fold higher than in plasma . This localization is crucial for its role in managing psychotic disorders .

属性

IUPAC Name |

2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl undecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H46F3N3O2S/c1-2-3-4-5-6-7-8-9-15-32(40)41-25-24-38-22-20-37(21-23-38)18-12-19-39-28-13-10-11-14-30(28)42-31-17-16-27(26-29(31)39)33(34,35)36/h10-11,13-14,16-17,26H,2-9,12,15,18-25H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRYVIPAXMPWRMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H46F3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30157430 | |

| Record name | Fluphenazine undecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

605.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13220-06-9 | |

| Record name | Fluphenazine undecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013220069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluphenazine undecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUPHENAZINE UNDECANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3993AHX77Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![11,11'-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenze[b,e][1,4]-diazepine](/img/structure/B602231.png)

![2-[carbamoyl-[(Z)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]amino]acetic acid](/img/structure/B602240.png)